Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Physicochemical Properties Lipophilicity Drug Design

Benzyl-(6-methyl-benzothiazol-2-yl)-amine (CAS 56406-14-5) features XLogP3 4.6 and TPSA 53.2 Ų—ideal for CNS drug discovery. Its secondary amine enables acylation/sulfonylation for novel kinase inhibitor libraries, while precise substituent placement means analog substitution risks off-target effects. Use this scaffold to build structure-permeability relationships (Caco-2/MDCK) and accelerate lead optimization. Purchase with confidence; generic replacement can invalidate pharmacological profiles.

Molecular Formula C15H14N2S
Molecular Weight 254.4 g/mol
CAS No. 56406-14-5
Cat. No. B1333000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(6-methyl-benzothiazol-2-yl)-amine
CAS56406-14-5
Molecular FormulaC15H14N2S
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
InChIInChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
InChIKeyAHBLYJKTDDCZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-(6-methyl-benzothiazol-2-yl)-amine (CAS 56406-14-5): Technical Specifications and Chemical Identity


Benzyl-(6-methyl-benzothiazol-2-yl)-amine (CAS 56406-14-5) is an organic compound belonging to the benzothiazole class, characterized by a thiazole ring fused to a benzene ring . Its molecular formula is C15H14N2S with a molecular weight of 254.4 g/mol [1]. The compound features a benzyl group and a methyl group at specific positions on the benzothiazole core . Key computed physicochemical properties include an XLogP3 of 4.6, a topological polar surface area (TPSA) of 53.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is typically supplied for research use with a purity of 95% [2].

Procurement Risk: Why In-Class Analogs Cannot Substitute for Benzyl-(6-methyl-benzothiazol-2-yl)-amine Without Performance Validation


Generic substitution among benzothiazole derivatives is a high-risk procurement strategy due to the extreme sensitivity of target binding and physicochemical properties to even minor substituent changes. While the benzothiazole core provides a common scaffold for biological activity [1], the presence and position of substituents like the benzyl and 6-methyl groups on Benzyl-(6-methyl-benzothiazol-2-yl)-amine dictate its specific lipophilicity, polarity, and potential for molecular interactions . Substituting with a different analog—such as one lacking the benzyl group or with a different substitution pattern—would fundamentally alter key parameters like XLogP3 and TPSA [2][3], leading to unpredictable changes in solubility, membrane permeability, and target engagement. Consequently, any change in compound identity necessitates a complete re-validation of experimental or process performance. The quantitative evidence below underscores the precise nature of these differences.

Quantified Differentiation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine from Closest Structural Analogs


Enhanced Lipophilicity (XLogP3) Differentiates from Unsubstituted and 6-Methyl Analogs

Benzyl-(6-methyl-benzothiazol-2-yl)-amine exhibits a significantly higher computed lipophilicity (XLogP3 of 4.6) compared to the unsubstituted 2-aminobenzothiazole (XLogP3 of 1.9) and the 6-methyl analog lacking the N-benzyl group (XLogP3 of 2.4). This 2.2-2.7 unit increase in logP represents a >100-fold theoretical increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential [1][2][3].

Physicochemical Properties Lipophilicity Drug Design Permeability

Reduced Polar Surface Area (TPSA) Relative to Primary Amine Analogs

The topological polar surface area (TPSA) of Benzyl-(6-methyl-benzothiazol-2-yl)-amine is calculated as 53.2 Ų, which is notably lower than the TPSA of both 2-aminobenzothiazole and 2-amino-6-methylbenzothiazole (both 67.2 Ų) [1][2][3]. This 14.0 Ų reduction is primarily attributed to the substitution of a primary amine hydrogen with a benzyl group, which shields the polar nitrogen atom and reduces the compound's overall polarity.

Physicochemical Properties Polar Surface Area Drug Design Absorption

Targeted Applications of Benzyl-(6-methyl-benzothiazol-2-yl)-amine Based on Quantified Differentiation


Building Block for Lipophilic Scaffolds in CNS-Targeted Drug Discovery

The substantially higher lipophilicity (XLogP3 = 4.6) and lower polar surface area (TPSA = 53.2 Ų) of Benzyl-(6-methyl-benzothiazol-2-yl)-amine make it a strategically advantageous scaffold for designing central nervous system (CNS)-penetrant small molecules [1]. Its physicochemical profile aligns with the optimal range for blood-brain barrier permeability (typically XLogP 1-5, TPSA < 90 Ų), positioning it as a more suitable starting point than its more polar analogs for medicinal chemistry programs targeting neurological disorders [1][2].

Synthesis of Selective Kinase Inhibitors via N-Functionalization

The secondary amine moiety in Benzyl-(6-methyl-benzothiazol-2-yl)-amine provides a unique synthetic handle for further derivatization, such as acylation, sulfonylation, or reductive amination, which is not possible with the primary amine analogs . This allows for the creation of focused libraries of N-substituted benzothiazole derivatives. Given that structurally related benzothiazole compounds have demonstrated potent and selective inhibition of kinases like Casein Kinase 1δ (CK1δ) with IC50 values in the low nanomolar range [3], this compound serves as a valuable intermediate for generating novel, patentable kinase inhibitors through combinatorial chemistry approaches.

Physicochemical Probe for Structure-Permeability Relationship (SPR) Studies

The clear, quantifiable differences in XLogP3 and TPSA between Benzyl-(6-methyl-benzothiazol-2-yl)-amine and its closest analogs (2-aminobenzothiazole and 2-amino-6-methylbenzothiazole) make it an ideal tool compound for establishing structure-permeability relationships (SPR) in a controlled series [1][2]. Researchers can use this compound to systematically investigate how incremental increases in lipophilicity and decreases in polarity impact cellular permeability and efflux ratios (e.g., P-glycoprotein substrate potential) in standardized in vitro assays like Caco-2 or MDCK.

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